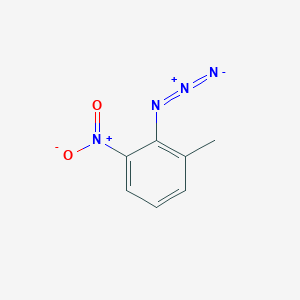
2-Azido-1-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzene ring, along with a methyl group (-CH₃)
Mechanism of Action
Target of Action
Nitro compounds, in general, are a significant class of nitrogen derivatives . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures .
Mode of Action
It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Biochemical Pathways
Nitro compounds can be identified by strong infrared bands, which may suggest their involvement in certain biochemical reactions .
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.
Result of Action
The nitro group’s hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence its interactions at the molecular and cellular levels.
Action Environment
It’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . This suggests that environmental conditions such as temperature could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-methyl-3-nitrobenzene typically involves the nitration of 1-methyl-3-nitrobenzene followed by the introduction of the azido group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the methyl group. The resulting 1-methyl-3-nitrobenzene is then subjected to diazotization followed by azidation to introduce the azido group.
-
Nitration
Reactants: 1-methylbenzene (toluene), concentrated nitric acid, concentrated sulfuric acid.
Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.
Product: 1-methyl-3-nitrobenzene.
-
Diazotization and Azidation
Reactants: 1-methyl-3-nitrobenzene, sodium nitrite, hydrochloric acid, sodium azide.
Conditions: The diazotization is carried out at low temperatures (0-5°C) to form the diazonium salt, which is then treated with sodium azide to form the azido compound.
Product: this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reagents: Hydrogen gas, palladium on carbon (Pd/C).
Conditions: Room temperature, atmospheric pressure.
Product: 2-Azido-1-methyl-3-aminobenzene.
-
Substitution: : The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Reagents: Triphenylphosphine.
Conditions: Room temperature, inert atmosphere.
Product: Iminophosphorane intermediate.
-
Reagents: Terminal alkyne, copper(I) catalyst.
Product: 1,2,3-Triazole derivative.
Scientific Research Applications
2-Azido-1-methyl-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and aziridines, which are valuable intermediates in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and explosives, due to its high energy content and reactivity.
Bioconjugation: The azido group is a versatile functional group for bioconjugation reactions, enabling the labeling and modification of biomolecules for imaging and therapeutic applications.
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
2-Azido-1-methyl-3-nitrobenzene can be compared with other similar compounds, such as:
2-Azido-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical transformations.
1-Azido-2-methyl-4-nitrobenzene: The position of the azido and nitro groups affects the compound’s reactivity and the types of reactions it can undergo.
2-Azido-4-nitrotoluene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in the combination of the azido and nitro groups, which impart distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
2-azido-1-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNEHBYBTZSIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338349 |
Source


|
| Record name | 2-azido-1-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16714-18-4 |
Source


|
| Record name | 2-azido-1-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)


![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)








